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Compound of Interest

Compound Name:
3-Benzyloxy-4-

methoxybenzaldehyde

Cat. No.: B016803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies

performed on 3-Benzyloxy-4-methoxybenzaldehyde. The document summarizes key

quantitative data from quantum chemical calculations, outlines the methodologies employed,

and visualizes the computational workflow. This information is crucial for understanding the

molecule's structural, spectroscopic, and electronic properties, which can inform its application

in drug design and materials science.

Computational Methodology
The theoretical calculations detailed in this guide were primarily conducted using Density

Functional Theory (DFT), a robust method for investigating the electronic structure of many-

body systems.

Software and Methods
Quantum chemical computations were performed using the Gaussian 09 software package.[1]

The molecular geometry of 3-Benzyloxy-4-methoxybenzaldehyde was optimized using the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both

Hartree-Fock theory and DFT.[1]
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The 6-311++G(d,p) basis set was employed for these calculations.[1] This set is augmented

with diffuse functions (++) for heavy atoms and hydrogen atoms, as well as polarization

functions ('d' for heavy atoms and 'p' for hydrogen atoms), to provide a more accurate

description of the electron distribution, particularly for systems with lone pairs and for

calculating properties like vibrational frequencies.[1]

Spectroscopic and Property Calculations
Vibrational Analysis: Vibrational frequencies (FT-IR and FT-Raman) were computed from the

optimized molecular geometry.[1][2]

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was used to

calculate the ¹H and ¹³C NMR chemical shifts.[1]

Electronic Properties: The electronic properties, including the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were

determined. Time-dependent DFT (TD-DFT) was used for the theoretical UV-Vis spectral

analysis.[1]

Atomic Charges: Mulliken population analysis (MPA) and Natural Bond Orbital (NBO)

analysis were used to compute the atomic charges.[1]

Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of 3-
Benzyloxy-4-methoxybenzaldehyde.
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Caption: Computational workflow for the theoretical analysis.

Molecular Geometry
The optimized geometrical parameters of 3-Benzyloxy-4-methoxybenzaldehyde were

calculated at the B3LYP/6-31G(d,p) level.[2] The following tables summarize the key bond

lengths, bond angles, and dihedral angles.
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Bond Lengths
Bond Length (Å)[2]

C1-C2 1.3952

C1-C6 1.3948

C1-C10 1.54

C2-C3 1.3947

C2-C7 1.0997

C3-C4 1.3954

C3-O28 1.43

Bond Angles
Angle Value (°)[2]

A(2,1,6) 119.9985

A(2,1,10) 119.9972

A(6,1,10) 120.0043

A(1,2,3) 120.0086

A(1,2,7) 119.9808

A(3,2,7) 120.0106

A(2,3,4) 119.9942

Dihedral Angles
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Dihedral Angle Value (°)[2]

D(6,1,2,3) 0.0323

D(6,1,2,7) 179.9532

D(10,1,2,3) -179.9729

D(10,1,2,7) -0.052

D(2,1,6,5) 0.0149

D(2,1,6,9) 179.9892

D(10,1,6,5) -179.9798

Vibrational Spectroscopy
The theoretical vibrational frequencies were calculated and compared with experimental FT-IR

and FT-Raman data.

Calculated
Frequency (cm⁻¹)
[2]

Experimental FT-IR
(cm⁻¹)[2]

Experimental FT-
Raman (cm⁻¹)[2]

Assignment

37.56 40 - -

64.03 56.25 - -

77.57 75 - -

114.22 114 - -

152.91 154 - -

165.13 169 - -

426.69 424 417 -

432.62 445 - -

452.6 443 - -
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NMR Spectroscopy
The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method.[1]

Note: The specific calculated chemical shift values are presented in the source literature and

can be referenced for detailed analysis. The calculations were performed for the molecule in

both the gas phase and in a solvent phase.[1]

Electronic Properties
HOMO-LUMO Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic

transitions of a molecule.

Parameter Value (eV)[1]

HOMO Energy -0.256

LUMO Energy -0.080

HOMO-LUMO Energy Gap 0.176

The small energy gap indicates the possibility of charge transfer within the molecule.[1]

UV-Vis Spectral Analysis
Theoretical UV-Vis absorption wavelengths were calculated using the TD-SCF functional with

the B3LYP/6-311++G(d,p) combination.[1]
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Calculated λmax (nm)[1] Excitation Energy (eV)[1] Oscillator Strength (f)[1]

335 3.696 0.0002

279 4.429 0.3089

264 4.679 0.1539

256 4.837 0.0188

254 4.873 0.0761

248 4.980 0.0161

234 5.291 0.0010

227 5.450 0.0312

225 5.498 0.0049

217 5.709 0.2693

Atomic Charge Distribution
The distribution of atomic charges was calculated using both Mulliken and Natural population

analysis methods with the B3LYP/6-311++G(d,p) basis set.[1] These charges influence the

dipole moment, molecular polarizability, and other electronic properties of the molecule. The

analysis revealed that all hydrogen atoms are positively charged.[1]

Logical Relationship of Molecular Components
The following diagram illustrates the connectivity of the functional groups in 3-Benzyloxy-4-
methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016803#theoretical-calculations-on-3-benzyloxy-4-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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